(Rac)-BDA-366

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

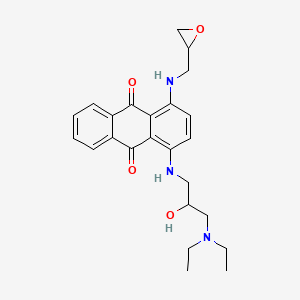

Molecular Formula |

C24H29N3O4 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3 |

InChI Key |

JYOOEVFJWLBLKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O |

Synonyms |

BDA-366 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-BDA-366: A Contested BCL2 Modulator for Cancer Therapy

(Rac)-BDA-366 is a small molecule initially identified as a selective antagonist of the B-cell lymphoma 2 (BCL2) protein's BH4 domain. [1][2] It was developed with the intent of converting BCL2 from a pro-survival to a pro-apoptotic protein, offering a novel therapeutic strategy for cancers that overexpress BCL2, such as multiple myeloma and lung cancer.[1] However, subsequent research has contested this mechanism, suggesting that BDA-366 induces apoptosis through a BCL2-independent pathway, primarily by inhibiting the PI3K/AKT signaling cascade.[3][4][5] This guide provides a comprehensive technical overview of this compound, its proposed targets, mechanisms of action, and the experimental data supporting these findings.

Core Concepts and Chemical Properties

This compound, a member of the anthraquinone class of compounds, was initially identified through an in silico screen of approximately 300,000 compounds.[5] It was designed to specifically bind to the BH4 domain of BCL2.[6] The rationale behind targeting the BH4 domain lies in its crucial role in the anti-apoptotic function of BCL2; mutation or removal of this domain can transform BCL2 into a pro-apoptotic protein.[7]

| Property | Value | Reference |

| Molecular Formula | C24H29N3O4 | [8] |

| Molecular Weight | 423.5 g/mol | [8] |

| Binding Affinity (Ki) for BCL2 | 3.3 ± 0.73 nM | [8] |

| CAS Number | 1909226-00-1 | [9] |

The Dueling Mechanisms of Action

The precise mechanism by which BDA-366 induces apoptosis is a subject of ongoing scientific debate. Two primary pathways have been proposed:

The BCL2 BH4 Domain Antagonist Hypothesis (The Initial Model)

The initial research posited that BDA-366 directly binds to the BH4 domain of BCL2.[1] This binding is thought to induce a conformational change in the BCL2 protein, exposing its BH3 domain.[1][8] The newly exposed BH3 domain then allows BCL2 to act like a pro-apoptotic protein, such as BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-dependent apoptosis.[1][9] This model also suggests that BDA-366 disrupts the interaction between BCL2 and the inositol 1,4,5-trisphosphate receptor (IP3R), leading to increased intracellular calcium levels and further promoting apoptosis.[1][8]

The BCL2-Independent PI3K/AKT Inhibition Hypothesis (The Revised Model)

More recent studies have challenged the direct BCL2-targeting model.[3][4] This research indicates that BDA-366-induced apoptosis occurs even in cells lacking BCL2 and does not consistently correlate with BCL2 protein levels.[3][6] Instead, it is proposed that BDA-366, owing to its anthraquinone core structure, acts as an inhibitor of the PI3K/AKT signaling pathway.[5] Inhibition of this pathway leads to the dephosphorylation of BCL2 at Ser70 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[3][5] These events collectively trigger BAX/BAK-dependent apoptosis.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound across various cancer cell lines and models.

In Vitro Efficacy: Induction of Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Time (hr) | Apoptotic Cells (%) | Reference |

| RPMI8226 | Multiple Myeloma | 0.1 | 48 | ~20% | [1] |

| RPMI8226 | Multiple Myeloma | 0.25 | 48 | ~40% | [1] |

| RPMI8226 | Multiple Myeloma | 0.5 | 48 | ~60% | [1] |

| U266 | Multiple Myeloma | 0.1 | 48 | ~15% | [1] |

| U266 | Multiple Myeloma | 0.25 | 48 | ~35% | [1] |

| U266 | Multiple Myeloma | 0.5 | 48 | ~55% | [1] |

| Primary MM Cells | Multiple Myeloma | 0.25 | 24 | ~30% | [1] |

| Primary MM Cells | Multiple Myeloma | 0.5 | 24 | ~50% | [1] |

In Vivo Efficacy: Tumor Growth Suppression

| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |

| RPMI8226 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |

| U266 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |

| H460 | Lung Cancer | 10, 20, 30 | Intraperitoneal (i.p.) | Daily for 14 days | Dose-dependent tumor growth inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of BDA-366.

Cell Culture and Apoptosis Assay

-

Cell Lines and Culture: Human myeloma cell lines (RPMI8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]

-

Treatment: Cells are seeded in 96-well plates (10,000 cells/well) and treated with varying concentrations of BDA-366 (e.g., 0, 0.1, 0.25, 0.5 µM) for a specified duration (e.g., 48 hours).[1]

-

Apoptosis Detection:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Staining is performed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Samples are analyzed by flow cytometry (FACS).[1]

-

-

Data Analysis: The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

In Vivo Xenograft Studies

-

Animal Model: Female NOD-scid/IL2Rγnull (NSG) mice (6-8 weeks old) are used.[1]

-

Tumor Implantation: Human myeloma cells (e.g., RPMI8226 or U266) are implanted into the mice to establish xenograft tumors.[1]

-

Treatment Protocol: Once tumors are established, mice are treated with BDA-366 (e.g., 10 mg/kg) or a vehicle control (DMSO) via intraperitoneal injection. A typical dosing schedule is every two days for a defined period.[1]

-

Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[1]

-

Ethical Considerations: All animal experiments are conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]

Conclusion and Future Directions

This compound is a molecule of significant interest in the field of cancer therapeutics, though its precise mechanism of action remains an area of active investigation. The initial hypothesis of BDA-366 as a BCL2 BH4 domain antagonist that converts BCL2 into a pro-apoptotic protein has been challenged by evidence suggesting a BCL2-independent mechanism involving the inhibition of the PI3K/AKT pathway.[1][3][5] This latter mechanism may be particularly relevant for overcoming resistance to other BCL2 inhibitors like Venetoclax, which can be circumvented by Mcl-1 overexpression or BCL2 phosphorylation.[5]

For researchers and drug development professionals, the conflicting data underscores the importance of rigorous target validation and mechanistic studies. Future research should focus on definitively elucidating the direct molecular targets of BDA-366 and clarifying the signaling pathways it modulates in different cancer contexts. Such studies will be critical to fully realize the therapeutic potential of BDA-366, either as a standalone agent or in combination with other anti-cancer drugs.

References

- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

The Enigmatic Anti-Cancer Agent (Rac)-BDA-366: A Technical Guide to its Discovery, Conflicting Mechanisms, and Preclinical Development

(Rac)-BDA-366, a small molecule initially heralded as a first-in-class Bcl-2 BH4 domain antagonist, has emerged as a compound with potent anti-cancer activity but a mechanism of action that remains a subject of scientific debate. This technical guide provides an in-depth overview of the discovery, development, and current understanding of this compound for researchers, scientists, and drug development professionals. It details the initial proposed mechanism centered on the allosteric modulation of Bcl-2, as well as a compelling alternative pathway involving the inhibition of PI3K/AKT signaling and subsequent Mcl-1 degradation. This document collates available quantitative data, outlines key experimental protocols, and visualizes the complex biological pathways and experimental workflows associated with this intriguing molecule.

Discovery and Initial Hypothesis

This compound was first identified through a computational, in silico screening of a large chemical library aimed at discovering compounds that could bind to the B-cell lymphoma 2 (Bcl-2) homology 4 (BH4) domain.[1] This N-terminal domain is crucial for the anti-apoptotic function of Bcl-2.[2] The initial hypothesis was that by binding to the BH4 domain, BDA-366 would induce a conformational change in the Bcl-2 protein, exposing its pro-apoptotic BH3 domain. This transformation would effectively convert Bcl-2 from a survival protein into a "killer" protein, capable of activating the pro-apoptotic protein Bax and initiating the intrinsic apoptosis pathway.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, including its binding affinity for Bcl-2 and its cytotoxic effects on various cancer cell lines.

| Parameter | Target | Value | Assay | Reference |

| Binding Affinity (Ki) | Bcl-2 | 3.3 ± 0.73 nM | Fluorescence Polarization | [4] |

| Cell Line | Cancer Type | IC50 / LD50 (µM) | Assay Duration | Reference |

| RPMI-8226 | Multiple Myeloma | Induces 84.2% apoptosis at 0.5 µM | 48 hours | [3] |

| U266 | Multiple Myeloma | Induces 60.6% apoptosis at 0.5 µM | 48 hours | [3] |

| Primary Myeloma Cells | Multiple Myeloma | Induces 63.4% apoptosis at 0.5 µM | 24 hours | [5] |

| Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | LD50 = 1.11 ± 0.46 µM | 48 hours | [6] |

| Normal PBMCs | Non-cancerous | LD50 = 2.03 ± 0.31 µM | 48 hours | [6] |

| OCI-LY-1 | Diffuse Large B-cell Lymphoma | LD50 = 0.32 µM | Not Specified | [7] |

Signaling Pathways and Mechanisms of Action

Two distinct and debated mechanisms of action have been proposed for this compound. The initial hypothesis suggests a direct interaction with Bcl-2, while subsequent research points towards an indirect, Bcl-2-independent pathway.

Proposed Bcl-2-Dependent Mechanism

The initial discovery of BDA-366 suggested a novel mechanism of inducing apoptosis by directly targeting the BH4 domain of Bcl-2. This interaction was proposed to cause a conformational change in Bcl-2, exposing the BH3 domain and converting it into a pro-apoptotic protein that activates Bax, leading to mitochondrial outer membrane permeabilization and cell death.

Alternative Bcl-2-Independent Mechanism (PI3K/AKT Pathway)

Subsequent studies have challenged the direct Bcl-2 binding hypothesis. This alternative mechanism suggests that BDA-366 inhibits the PI3K/AKT signaling pathway.[7] Inhibition of this pathway leads to reduced phosphorylation of Bcl-2 at Ser70 and, more critically, to the destabilization and proteasomal degradation of the anti-apoptotic protein Mcl-1.[7] The loss of Mcl-1 frees pro-apoptotic proteins, which can then activate Bax and Bak, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with BDA-366.

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., RPMI-8226, U266) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) or DMSO as a vehicle control for a specified duration (e.g., 24-48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Bax Activation by Immunocytochemistry

This method visualizes the activation of the pro-apoptotic protein Bax within cells.

-

Cell Plating and Treatment: Plate cells on poly-L-lysine coated plates and treat with this compound (e.g., 20 µM) or a vehicle control for a specified time (e.g., 6 hours).[7]

-

Fixation and Permeabilization: Wash the cells with ice-cold PBS and fix with paraformaldehyde. Permeabilize the cells with a detergent-based buffer.

-

Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody that specifically recognizes the active conformation of Bax (e.g., anti-Bax-6A7).[7]

-

Secondary Antibody and Nuclear Staining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as Hoechst 33342.[7]

-

Imaging: Visualize the cells using fluorescence microscopy to observe the localization and activation of Bax.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.

-

Cell Implantation: Implant human myeloma cells (e.g., RPMI-8226 or U266) subcutaneously into immunocompromised mice (e.g., NOD-scid/IL2Rγnull).[3]

-

Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size.

-

Drug Administration: Administer this compound intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg every 2 days).[3]

-

Tumor Measurement and Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.

Synthesis and Preclinical Development Status

While this compound was identified from the National Cancer Institute (NCI) repository, a detailed, publicly available synthesis protocol is not readily found in the primary literature. The compound is a member of the anthraquinone class.[3] Preclinical studies have demonstrated its efficacy in suppressing the growth of human myeloma and lung cancer xenografts in mice, with minimal cytotoxic effects on normal hematopoietic cells.[3][7] The conflicting reports on its mechanism of action, however, highlight the need for further investigation to fully elucidate its molecular targets and pathways. To date, there is no publicly available information on this compound entering clinical trials.

Conclusion

This compound remains a compound of significant interest in the field of oncology drug discovery. Its potent pro-apoptotic activity in various cancer models is well-documented. However, the initial excitement surrounding its novel proposed mechanism of converting Bcl-2 into a pro-apoptotic molecule has been tempered by compelling evidence for an alternative, Bcl-2-independent mechanism involving the PI3K/AKT pathway and Mcl-1 degradation. This technical guide provides a comprehensive summary of the current knowledge, highlighting both the promise and the ongoing questions surrounding this compound. Further research is imperative to definitively establish its mechanism of action, which will be crucial for its potential future development as a therapeutic agent.

References

- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation [mdpi.com]

- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-BDA-366: A Novel Ligand Inducing a Pro-Apoptotic Conformational Change in BCL2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (BCL2) protein is a cornerstone of cell survival, acting as a primary inhibitor of the intrinsic apoptotic pathway. Its overexpression is a hallmark of numerous malignancies, contributing to tumorigenesis and resistance to conventional therapies. (Rac)-BDA-366 has emerged as a novel small molecule that challenges the canonical understanding of BCL2 inhibition. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its role in inducing a conformational change in BCL2, thereby converting it from a pro-survival to a pro-apoptotic protein. This document details the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols to facilitate further research and drug development in this promising area of cancer therapy. The guide also addresses the existing controversy surrounding the precise mechanism of BDA-366-induced apoptosis, presenting evidence for both BCL2-dependent and -independent pathways.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the BCL2 family of proteins, which includes both anti-apoptotic members like BCL2, BCL-XL, and MCL-1, and pro-apoptotic members such as BAX and BAK. Anti-apoptotic BCL2 proteins sequester pro-apoptotic effector proteins, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a critical step in the apoptotic cascade.

Traditional BCL2 inhibitors, known as BH3 mimetics, function by occupying the BH3-binding groove of BCL2, thereby displacing pro-apoptotic proteins and triggering cell death. This compound, however, is reported to employ a distinct and innovative mechanism. It is proposed to bind to the less-explored BH4 domain of BCL2, inducing a significant conformational change that exposes the protein's own BH3 domain. This "converted" BCL2 can then directly activate pro-apoptotic BAX, initiating the downstream apoptotic signaling cascade.

This guide will delve into the molecular intricacies of this process, providing the necessary technical details for researchers to investigate and potentially exploit this novel therapeutic strategy.

The Proposed Mechanism of Action of this compound

The primary hypothesis for the mechanism of action of this compound centers on its ability to act as a BCL2 BH4 domain antagonist.[1]

Binding to the BCL2 BH4 Domain

This compound is a small molecule antagonist that has been shown to bind with high affinity and selectivity to the BH4 domain of BCL2.[1] This interaction is distinct from that of conventional BH3 mimetics, which target the BH3-binding groove.

Induction of a Pro-Apoptotic Conformational Change

The binding of this compound to the BH4 domain is believed to trigger a significant allosteric change in the conformation of the BCL2 protein. This conformational shift is thought to expose the otherwise buried BH3 domain of BCL2.[1][2]

Conversion of BCL2 to a Pro-Apoptotic Effector

The exposure of the BH3 domain effectively transforms BCL2 from an anti-apoptotic guardian into a pro-apoptotic activator. This "converted" BCL2 is then capable of directly interacting with and activating the pro-apoptotic effector protein BAX.[1]

Activation of the Intrinsic Apoptotic Pathway

Activated BAX oligomerizes on the mitochondrial outer membrane, leading to the formation of pores. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, ultimately leading to caspase activation and the execution of apoptosis.

The BCL2-Independent Mechanism: A Point of Controversy

While the BH4-domain-mediated conformational change is the primary proposed mechanism, some studies have suggested that this compound can induce apoptosis through pathways independent of BCL2.[3] This is a critical consideration for the development of BDA-366 as a therapeutic agent.

Evidence for BCL2-Independent Apoptosis

Research has shown that BDA-366 can induce cell death in cell lines with low or undetectable levels of BCL2.[3] Furthermore, the cytotoxic effects of BDA-366 did not always correlate with BCL2 protein levels.

Alternative Signaling Pathways

The proposed BCL2-independent mechanisms involve the modulation of other critical signaling pathways. One prominent hypothesis is the inhibition of the PI3K/AKT pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to the dephosphorylation of BCL2 and a reduction in the levels of the anti-apoptotic protein MCL-1, both of which can contribute to the induction of apoptosis.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with BCL2 and its cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 3.3 ± 0.73 nM | In vitro | |

| LD50 (CLL cells) | 1.11 ± 0.46 µM | Primary CLL cells | [3] |

| LD50 (Normal PBMCs) | 2.03 ± 0.31 µM | Normal PBMCs | [3] |

| LD50 (Pfeiffer DLBCL) | 0.19 µM | Pfeiffer cell line | [3] |

| LD50 (OCI-LY-1 DLBCL) | 0.33 µM | OCI-LY-1 cell line | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up compensation and gates.

-

Acquire at least 10,000 events per sample.

-

Analyze the data to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Detection of BCL2 Conformational Change by Flow Cytometry

This protocol is designed to detect the exposure of the BCL2 BH3 domain following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Anti-BCL2 (BH3 domain specific) antibody, FITC-conjugated (or a primary antibody and a fluorescently-labeled secondary antibody)

-

Isotype control antibody, FITC-conjugated

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound and a vehicle control as described in section 5.1.

-

Harvest and wash the cells with cold PBS.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

-

-

Antibody Staining:

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 100 µL of PBS containing 1% BSA (staining buffer).

-

Add the anti-BCL2 (BH3 domain specific)-FITC antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

(If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark).

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the samples on a flow cytometer.

-

Compare the mean fluorescence intensity of the BCL2 BH3 domain staining in treated cells versus control cells.

-

Western Blot Analysis of PI3K/AKT Pathway, BCL2 Phosphorylation, and MCL-1 Levels

This protocol details the steps for analyzing changes in key signaling proteins.

Materials:

-

This compound

-

Cell line of interest

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-BCL2 (Ser70), anti-total-BCL2, anti-MCL-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Proposed BCL2-dependent mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]

- 3. iBH3: simple, fixable BH3 profiling to determine apoptotic priming in primary tissue by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of (Rac)-BDA-366: A Technical Whitepaper

Introduction

(Rac)-BDA-366 is a small molecule of the anthraquinone class identified as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein, often overexpressed in various malignancies, contributing to tumor cell survival and drug resistance.[2][3] Unlike traditional BH3 mimetics that target the hydrophobic groove of Bcl-2, BDA-366 was initially proposed to act by binding to the distinct BH4 domain.[1][2] This interaction is thought to induce a conformational change, converting Bcl-2 from a pro-survival protein into a pro-apoptotic effector, ultimately triggering programmed cell death.[2]

This technical guide provides an in-depth overview of the early in vitro studies of this compound, focusing on its mechanism of action, quantitative effects on cancer cell lines, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action & Signaling Pathways

Early studies proposed a direct mechanism of action for BDA-366 centered on the allosteric modulation of Bcl-2. However, subsequent research has suggested a more complex, and potentially Bcl-2 independent, mechanism involving key cellular signaling pathways. Both proposed pathways are detailed below.

Proposed Signaling Pathway 1: Bcl-2 Conformational Change

The initial hypothesis for BDA-366's mechanism of action involves direct binding to the BH4 domain of Bcl-2. This binding is theorized to induce a significant conformational change in the Bcl-2 protein, exposing its normally sequestered BH3 domain. This newly exposed BH3 domain effectively transforms Bcl-2 into a pro-apoptotic protein, which can then activate pro-apoptotic effector proteins like BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1][2]

Caption: Proposed mechanism of BDA-366 via Bcl-2 conformational change.

Proposed Signaling Pathway 2: PI3K/AKT Inhibition

Contradictory findings have challenged the direct Bcl-2 conformational change model, suggesting that BDA-366 may induce apoptosis independently of Bcl-2 expression levels.[4] An alternative mechanism proposes that BDA-366, like other anthraquinone-class compounds, inhibits the PI3K/AKT signaling pathway.[1] Inhibition of this critical survival pathway leads to downstream effects, including the dephosphorylation of Bcl-2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[1][4] This destabilization of pro-survival signals ultimately tips the cellular balance towards apoptosis.

Caption: Alternative mechanism of BDA-366 via PI3K/AKT pathway inhibition.

Quantitative Data Presentation

BDA-366 has demonstrated potent pro-apoptotic activity in various cancer cell lines. The primary binding affinity and its effects on multiple myeloma (MM) cell lines are summarized below.

Table 1: Binding Affinity of BDA-366

| Target Protein | Ligand | Binding Constant (Ki) | Selectivity Note |

| Bcl-2 | This compound | 3.3 ± 0.73 nM | Did not bind to Bcl-XL, Mcl-1, or Bfl-1/A1.[5][6] |

Table 2: Dose-Dependent Induction of Apoptosis in Multiple Myeloma Cell Lines

Cells were treated with this compound for 48 hours, and apoptosis was quantified by Annexin V/PI staining followed by flow cytometry.[2]

| Cell Line | BDA-366 Conc. (µM) | Mean % Apoptotic Cells (Annexin V+) |

| RPMI-8226 | 0 (DMSO) | Low (baseline) |

| 0.1 | Increased | |

| 0.25 | Significantly Increased | |

| 0.5 | 84.2% | |

| U-266 | 0 (DMSO) | Low (baseline) |

| 0.1 | Increased | |

| 0.25 | Significantly Increased | |

| 0.5 | 60.6% |

Experimental Protocols & Workflows

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Experimental Workflow: In Vitro Apoptosis Assessment

This workflow diagram illustrates the typical process for evaluating the pro-apoptotic efficacy of BDA-366 in a cancer cell line.

Caption: Standard experimental workflow for BDA-366 apoptosis assay.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines RPMI-8226 and U-266 are commonly used.[2]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[6] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates or flasks.

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve final concentrations (e.g., 0.1, 0.25, 0.5 µM).[2] A DMSO-only control corresponding to the highest concentration of solvent used should be included.

-

Add the BDA-366 or DMSO control to the cells and incubate for the desired time period (e.g., 48 hours).[2]

-

Apoptosis Assay via Annexin V/PI Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will uptake a DNA-intercalating dye like Propidium Iodide (PI).

-

Protocol:

-

Harvest cells post-treatment by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with cold 1X PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add a fluorescently-conjugated Annexin V (e.g., FITC or Alexa Fluor 488 conjugate) to the cell suspension.

-

Add Propidium Iodide (PI) solution.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples immediately by flow cytometry. Data is typically presented as dot plots, gating on Annexin V positive (total apoptotic), Annexin V positive/PI negative (early apoptotic), and Annexin V positive/PI positive (late apoptotic) populations.[2]

-

Bcl-2 Conformational Change Assay

-

Principle: This intracellular flow cytometry assay detects the exposure of the Bcl-2 BH3 domain, a key event in the originally proposed mechanism of action. A specific antibody that recognizes the exposed BH3 domain is used.

-

Protocol:

-

Treat cells (e.g., RPMI-8226, U-266) with BDA-366 (e.g., 0.25 and 0.5 µM) or DMSO control for a specified time (e.g., 12 hours).[1]

-

Harvest and wash the cells as described above.

-

Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm™) according to the manufacturer's instructions. This allows the antibody to access intracellular epitopes.

-

Incubate the permeabilized cells with an anti-Bcl-2 BH3 domain-specific primary antibody.[1]

-

If the primary antibody is not directly conjugated, wash and incubate with a fluorescently-labeled secondary antibody.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the increase in fluorescence intensity, which corresponds to the level of BH3 domain exposure.[1]

-

Conclusion

The early in vitro evaluation of this compound identified it as a potent inducer of apoptosis in cancer cells, particularly in multiple myeloma.[2] Initial studies characterized it as a novel BCL2 inhibitor that functions by binding to the BH4 domain, inducing a pro-apoptotic conformational change.[1][2] However, subsequent research has presented a compelling alternative mechanism involving the inhibition of the PI3K/AKT survival pathway, which may occur independently of Bcl-2.[1][4] This suggests a multifaceted mechanism of action that may be cell-type dependent.[7][8] The data and protocols summarized herein provide a foundational guide for researchers investigating BDA-366 and similar compounds, highlighting the critical importance of exploring multiple mechanistic possibilities in drug discovery.

References

- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Initial Findings on (Rac)-BDA-366 in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial preclinical findings for (Rac)-BDA-366, a novel small molecule investigated for its therapeutic potential in lung cancer. It details the compound's proposed mechanisms of action, summarizes key experimental data, outlines methodologies, and explores its potential in combination therapies.

Mechanism of Action: A Dual Hypothesis

Initial research identified this compound as a promising agent for lung cancer, but its precise mechanism of action is subject to ongoing scientific discussion. Two primary hypotheses have emerged from preclinical studies.

Primary Hypothesis: BCL2 BH4 Domain Antagonism

The most widely cited mechanism proposes that BDA-366 acts as a selective antagonist of the B-cell lymphoma 2 (BCL2) protein's BCL2 homology 4 (BH4) domain.[1][2] Unlike traditional BH3 mimetics that target the hydrophobic groove of BCL2, BDA-366 is thought to bind to the BH4 domain, which is crucial for BCL2's anti-apoptotic function.[1][3] This binding event is reported to induce a significant conformational change in the BCL2 protein, exposing its normally hidden BH3 domain.[3][4] This transformation effectively converts BCL2 from a pro-survival protein into a pro-apoptotic effector, which then directly activates BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-mediated apoptosis.[4]

Alternative Hypothesis: PI3K/AKT Pathway Inhibition

Subsequent research has challenged the direct BCL2 conversion model.[5] These studies suggest that BDA-366 can induce BAX/BAK-dependent apoptosis even in the absence of BCL2.[6] This alternative mechanism posits that BDA-366, which contains an anthraquinone core, functions as an inhibitor of the PI3K/AKT signaling pathway.[5] Inhibition of this critical survival pathway leads to two key downstream events: the dephosphorylation of BCL2 at serine 70 (a modification linked to its anti-apoptotic potency) and a rapid reduction in the protein levels of Myeloid Cell Leukemia 1 (MCL-1), another crucial anti-apoptotic BCL2 family member.[5][6] The downregulation of MCL-1 releases pro-apoptotic proteins, tipping the cellular balance towards apoptosis.

Summary of Preclinical Efficacy in Cancer Models

BDA-366 has demonstrated potent anti-tumor activity in both in vitro and in vivo models, including those for lung cancer.

In Vitro Activity

BDA-366 was identified as an effective compound against both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines.[5] While initial reports suggested that sensitivity to the compound correlated positively with BCL2 expression levels, subsequent studies have indicated that the induction of apoptosis can occur independently of BCL2 expression.[6]

| Cancer Type | Cell Lines | Key Findings | Quantitative Data (Contextual) | Citation |

| Lung Cancer | SCLC & NSCLC | Induced dose-dependent apoptosis and suppressed growth. | Specific IC50 values for lung cancer lines are not detailed in the reviewed literature. | [5] |

| Multiple Myeloma | RPMI8226, U266 | Induced robust, dose-dependent apoptosis. | 84.2% & 60.6% apoptosis, respectively, at 0.5µM after 48h. | [2] |

| Chronic Lymphocytic Leukemia | Primary CLL Cells | Significantly more toxic to CLL cells than normal PBMCs. | LD50 = 1.11 ± 0.46 µM. | [6] |

In Vivo Activity

In vivo experiments using xenograft models have corroborated the in vitro findings. BDA-366 was shown to suppress the growth of lung cancer xenografts derived from both cell lines and patients.[1][5]

| Cancer Type | Model | Treatment Details | Key Findings | Citation |

| Lung Cancer (NSCLC & SCLC) | Cell Line & Patient-Derived Xenografts | Dose-dependent administration. | Potently suppressed tumor growth and induced apoptosis in tumors. | [4] |

| Multiple Myeloma | RPMI8226 & U266 Xenografts | Treatment for 8 days. | Substantially suppressed tumor growth. | [2] |

| General | Mouse Models | At maximum therapeutic doses. | No significant toxicity to normal tissue or effects on body weight were observed. | [2][4] |

Combination Therapy with mTOR Inhibitors

A significant finding from initial studies is the synergistic anti-tumor effect observed when BDA-366 is combined with mTOR inhibitors, such as RAD001 (everolimus).[4] Inhibition of the mTOR pathway has been shown to cause an upregulation of BCL2 in lung cancer cells.[4] This acquired vulnerability makes the cells more sensitive to the pro-apoptotic effects of BDA-366, providing a strong rationale for this combination strategy to overcome drug resistance.

Experimental Protocols & Workflow

The evaluation of BDA-366 involved standard preclinical assays to determine its mechanism, efficacy, and safety.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

-

Cell Culture: Lung cancer cell lines (e.g., H460, A549) are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of BDA-366 (e.g., 0.1 µM to 5 µM) or a DMSO vehicle control for a specified period (e.g., 24 or 48 hours).[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Analysis: Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic populations.[2]

BCL2 Conformational Change: Immunoprecipitation (IP)

-

Cell-Free System: Purified recombinant BCL2 protein is incubated with BDA-366 (e.g., 0.5 µM) or a vehicle control in a CHAPS-based lysis buffer.[3]

-

Immunoprecipitation: An antibody that specifically recognizes the exposed BH3 domain of BCL2 is added to the mixture and incubated to form antigen-antibody complexes. Protein A/G beads are then used to pull down these complexes.

-

Western Blotting: The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a PVDF membrane.

-

Detection: The membrane is probed with a primary antibody against total BCL2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting signal, detected via chemiluminescence, indicates the amount of BCL2 that has undergone the conformational change.[3]

In Vivo Xenograft Model

-

Cell Implantation: Approximately 5-10 million human lung cancer cells (e.g., H460) in a matrigel suspension are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-scid or nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: BDA-366 is administered systemically (e.g., via intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 8-10 days).[2] The control group receives a vehicle solution.

-

Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded every 2-3 days to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This compound is a novel small molecule with demonstrated preclinical anti-tumor activity in lung cancer models. The initial hypothesis positioned it as a first-in-class BCL2 BH4 domain antagonist that converts BCL2 into a pro-death protein. However, compelling evidence also points towards an alternative mechanism involving the inhibition of the PI3K/AKT/MCL-1 axis. This dual-hypothesis landscape underscores the complexity of the compound's pharmacology and highlights the need for further investigation to elucidate its precise molecular targets.

The strong synergy observed with mTOR inhibitors presents a promising therapeutic strategy, particularly for tumors that may develop resistance through BCL2 upregulation. Future research should focus on clarifying the dominant mechanism of action in different genetic contexts of lung cancer, identifying predictive biomarkers for sensitivity, and further evaluating the combination therapy strategy in more advanced preclinical models.

References

- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Apoptotic Era: A Technical Guide to BH4-Based BCL2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The circumvention of apoptosis is a cornerstone of cancer's resilience, with the B-cell lymphoma 2 (BCL2) protein family serving as a central regulator of this process. For years, therapeutic strategies have focused on inhibiting the BCL2 homology 3 (BH3) domain, the canonical binding groove for pro-apoptotic proteins. This approach, while successful with the advent of venetoclax, faces challenges of resistance and off-target effects.[1][2] A novel and promising frontier in BCL2-targeted therapy has emerged, focusing on the lesser-explored BCL2 homology 4 (BH4) domain. This in-depth guide explores the novelty of BH4-based BCL2 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. Targeting the BH4 domain represents a paradigm shift, offering the potential to overcome existing therapeutic hurdles and usher in a new generation of apoptosis-inducing cancer therapies.[1][3]

The Novelty of Targeting the BCL2 BH4 Domain

The BH4 domain is a critical component for the anti-apoptotic function of BCL2.[1] Unlike the BH3 domain, which primarily acts as a docking site for other BCL2 family members, the BH4 domain is involved in a wider array of protein-protein interactions, including with non-BCL2 family members such as the inositol 1,4,5-trisphosphate receptor (IP3R) and c-Myc.[4][5] The deletion of the BH4 domain has been shown to convert BCL2 from a pro-survival to a pro-apoptotic "killer" protein.[1]

The therapeutic rationale for targeting the BH4 domain is multifaceted:

-

Overcoming BH3 Mimetic Resistance: Cancers can develop resistance to BH3 mimetics through mutations in the BH3 binding groove or upregulation of other anti-apoptotic proteins like MCL-1.[1] BH4-based inhibitors act through a distinct mechanism, offering a potential therapeutic option for resistant tumors.

-

Enhanced Selectivity and Reduced Side Effects: Some BH3 mimetics, like navitoclax, also inhibit BCL-xL, leading to dose-limiting thrombocytopenia.[2][6] Developing inhibitors that selectively target the BH4 domain of BCL2 could spare BCL-xL and mitigate such side effects.

-

Unique Mechanism of Action: BH4 inhibitors, such as BDA-366, have been shown to induce a conformational change in BCL2, exposing its BH3 domain. This allosteric modulation effectively transforms BCL2 into a pro-apoptotic protein, capable of directly activating BAX and inducing apoptosis.[1][7]

Quantitative Data on BH4-Based BCL2 Inhibitors

The development of small molecule inhibitors targeting the BCL2 BH4 domain has yielded several promising candidates. Below is a summary of their key quantitative data.

Table 1: Binding Affinities of BH4-Based Inhibitors for BCL2

| Compound | Assay Type | Binding Affinity (Ki or KD) | Target Domain | Reference |

| BDA-366 | Fluorescence Polarization | Ki = 3.3 ± 0.73 nM | BH4 | [2][8] |

| SM216 | Surface Plasmon Resonance | KD = 3.92 nM | BH4 | [4] |

| SM396 | Surface Plasmon Resonance | KD = 6.37 nM | BH4 | [4] |

| SM949 | Surface Plasmon Resonance | KD = 78 nM | BH4 | [4] |

| DC-B01 | Surface Plasmon Resonance | KD = 2.16 µM | BH4 | [9] |

Table 2: In Vitro Efficacy (IC50/EC50) of BH4-Based Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| BDA-366 | H460 | Non-Small Cell Lung Cancer | ~1 | [1][7] |

| A549 | Non-Small Cell Lung Cancer | ~1 | [1] | |

| H196 | Small Cell Lung Cancer | ~1 | [1][10] | |

| RPMI8226 | Multiple Myeloma | ~0.5 | [6] | |

| U266 | Multiple Myeloma | ~0.5 | [6] | |

| SM216 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |

| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] | |

| SM396 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |

| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] | |

| SM949 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |

| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |

Table 3: In Vivo Efficacy of BH4-Based Inhibitors in Xenograft Models

| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| BDA-366 | NSG Mice | Non-Small Cell Lung Cancer | Dose-dependent | Potent tumor growth suppression | [1][7] |

| NSG Mice | Multiple Myeloma | 10 mg/kg, i.p., every 2 days | Significant inhibition of tumor growth | [6] | |

| SM216, SM396, SM949 | MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Nanomolar dosage | Efficacious in vivo activity | [4] |

Key Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BCL2 protein.

Materials:

-

Recombinant human BCL2 protein

-

Fluorescently labeled probe peptide (e.g., FAM-Bak BH3 peptide)[8]

-

Assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20)[11]

-

Test compounds (e.g., BDA-366)

-

Black, non-binding 384-well plates[12]

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of BCL2 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.[11]

-

Serially dilute the test compounds in the assay buffer.

-

In a 384-well plate, add the BCL2 protein-probe mixture to each well.[12]

-

Add the serially diluted test compounds to the wells. Include controls with DMSO only (maximum polarization) and probe only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 6 hours) to allow the binding to reach equilibrium.[11][12]

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to determine if a BH4-based inhibitor disrupts the interaction between BCL2 and its binding partners (e.g., c-Myc).

Materials:

-

Cancer cells expressing the proteins of interest

-

Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100 with protease and phosphatase inhibitors)[13]

-

Primary antibody specific to the bait protein (e.g., anti-BCL2)

-

Protein A/G-coupled agarose or magnetic beads[14]

-

Wash buffer (e.g., PBS or TBS with low concentrations of detergent)[14]

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)[14]

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for detecting the prey protein (e.g., anti-c-Myc)

Protocol:

-

Culture and treat cancer cells with the BH4-based inhibitor or a vehicle control.

-

Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[13]

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., BCL2) to form antibody-antigen complexes.

-

Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[14]

-

Elute the protein complexes from the beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the prey protein (e.g., c-Myc). A decrease in the co-immunoprecipitated prey protein in the inhibitor-treated sample indicates disruption of the interaction.

BH3 Profiling for Apoptotic Priming

This functional assay assesses the proximity of a cell's mitochondria to the apoptotic threshold by measuring their sensitivity to a panel of BH3 peptides.

Materials:

-

Cancer cells of interest

-

Cell permeabilization buffer (e.g., containing digitonin)[15]

-

Mitochondrial isolation buffer (if using isolated mitochondria)[16]

-

A panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA)[5]

-

JC-1 dye or cytochrome c ELISA kit for measuring mitochondrial outer membrane permeabilization (MOMP)[16][17]

-

Flow cytometer or plate reader

Protocol:

-

Harvest and permeabilize the cells to allow the BH3 peptides access to the mitochondria.[5]

-

Incubate the permeabilized cells with titrated concentrations of different BH3 peptides.[16]

-

Measure MOMP. This can be done by:

-

Flow cytometry with JC-1: JC-1 aggregates in healthy mitochondria and fluoresces red, while in depolarized mitochondria, it remains as monomers and fluoresces green. A shift from red to green fluorescence indicates MOMP.[17]

-

Cytochrome c release: Measure the amount of cytochrome c released from the mitochondria into the cytosol using an ELISA.[16]

-

-

Generate a "BH3 profile" by plotting the degree of MOMP against the concentration of each BH3 peptide. This profile reveals the cell's dependence on specific anti-apoptotic BCL2 family members for survival.[16]

In Vivo Xenograft Model for Efficacy Studies

This model is used to evaluate the anti-tumor activity of BH4-based inhibitors in a living organism.

Materials:

-

Human cancer cell line of interest

-

Matrigel (optional, for subcutaneous injection)

-

BH4-based inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the immunocompromised mice.[18]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the BH4-based inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).[6]

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).[18]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Visualizing the Molecular Landscape

Signaling Pathway of BH4-Based BCL2 Inhibition

Caption: Mechanism of BH4-based BCL2 inhibitors.

Experimental Workflow for Evaluating BH4-Based BCL2 Inhibitors

Caption: Workflow for BH4-based BCL2 inhibitor development.

Conclusion and Future Directions

The exploration of BH4-based BCL2 inhibitors marks a significant and exciting advancement in the field of targeted cancer therapy. The unique mechanism of action, which involves the allosteric conversion of BCL2 into a pro-apoptotic protein, offers a compelling strategy to overcome the limitations of existing BH3 mimetics. The preclinical data for compounds like BDA-366 and the SM series of inhibitors are highly encouraging, demonstrating potent anti-tumor activity in various cancer models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their clinical translatability. Furthermore, exploring combination therapies, for instance with mTOR inhibitors which can upregulate BCL2, may unlock synergistic effects and further improve therapeutic outcomes.[1] As our understanding of the intricate regulatory functions of the BCL2 BH4 domain deepens, so too will our ability to design and develop novel, highly effective, and safer cancer therapeutics. The era of BH4-targeted therapies is just beginning, and it holds the promise of delivering powerful new weapons in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. glpbio.com [glpbio.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]

- 17. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for (Rac)-BDA-366 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-BDA-366 is a small molecule initially identified as a Bcl-2 antagonist that targets its BH4 domain.[1] Originally, it was proposed that BDA-366 converts the anti-apoptotic protein Bcl-2 into a pro-apoptotic inducer of cell death.[1][2] However, subsequent research has challenged this mechanism, demonstrating that BDA-366 induces apoptosis in various cancer cell models, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), independently of Bcl-2 levels.[2][3]

Current evidence indicates that this compound's primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[3][4] This inhibition leads to a reduction in the levels of the anti-apoptotic protein Mcl-1 and dephosphorylation of Bcl-2, ultimately triggering BAX/BAK-dependent apoptosis.[3][4] These findings position this compound as a valuable tool for investigating apoptosis and as a potential therapeutic agent, particularly in combination with other drugs like the Bcl-2 inhibitor venetoclax.[3][5]

Mechanism of Action

This compound induces apoptosis not by directly targeting the Bcl-2 BH4 domain as first thought, but through inhibition of the PI3K/AKT pathway.[4] In many cancer cells, this pathway is constitutively active, promoting cell survival by increasing the stability and translation of Mcl-1 protein.[3] BDA-366 treatment leads to decreased phosphorylation of AKT, which in turn reduces Mcl-1 protein levels.[3][4] The downregulation of Mcl-1, a key survival protein, shifts the balance towards pro-apoptotic proteins, leading to the activation of BAX/BAK and subsequent caspase-dependent cell death.[3][5]

Caption: Mechanism of this compound induced apoptosis via PI3K/AKT pathway inhibition.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in various cell lines. The half-maximal lethal dose (LD50) values demonstrate selective toxicity towards cancer cells compared to normal cells.

| Cell Type | LD50 Value (µM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 1.11 ± 0.46 | [6] |

| Normal PBMCs | 2.03 ± 0.31 | [6] |

| OCI-LY-1 (DLBCL Cell Line) | 0.32 | [3] |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis and determine the LD50 of this compound by differentiating between viable, apoptotic, and necrotic cells.

Caption: Workflow for determining cell viability and LD50 using flow cytometry.

Methodology:

-

Cell Seeding: Seed cells (e.g., CLL, DLBCL lines) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a DMSO-only vehicle control.

-

Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for a predetermined time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[6]

-

Cell Harvesting: Transfer cells to FACS tubes. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation for Staining: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Viable cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).

-

Data Analysis: Calculate the percentage of viable cells for each concentration. Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression to determine the LD50 value.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation states within the PI3K/AKT/Mcl-1 signaling axis following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.6, 1, 3 µM) for a specified time (e.g., 6 hours).[3]

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-AKT (Ser473)

-

Total AKT

-

Mcl-1

-

Bcl-2

-

A loading control (e.g., Vinculin or β-Actin)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to the loading control.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

While this compound reduces Mcl-1 levels, Co-IP can be used to study Mcl-1's interaction with pro-apoptotic partners like Bim or Bak under baseline conditions or in combination with other treatments.

Methodology:

-

Cell Culture and Lysis: Grow and harvest cells as described for Western Blotting. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease/phosphatase inhibitors to preserve protein complexes.[8]

-

Pre-clearing Lysates: Add Protein A/G beads to the cell lysate (containing 500-1000 µg of total protein) and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of the primary antibody (e.g., anti-Mcl-1) or an isotype control IgG. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[9]

-

Elution: Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis by Western Blot: Analyze the eluted samples by Western blotting as described above, probing for the bait protein (Mcl-1) and expected interacting partners (e.g., Bak, Bim).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bda-366-a-putative-bcl-2-bh4-domain-antagonist-induces-apoptosis-independently-of-bcl-2-in-a-variety-of-cancer-cell-models - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for (Rac)-BDA-366 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BDA-366 is a small molecule identified as an antagonist of the B-cell lymphoma-2 (BCL2) protein.[1][2][3] It represents a novel approach to inducing apoptosis in cancer cells. Initially characterized as a BCL2 BH4 domain antagonist that converts BCL2 from a pro-survival to a pro-apoptotic protein, recent studies suggest its mechanism may also involve the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1.[4][5] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical mouse models of cancer, with a primary focus on multiple myeloma xenografts.

Mechanism of Action

This compound is reported to exert its anti-cancer effects through at least two potential mechanisms:

-

BCL2 BH4 Domain Antagonism: The primary proposed mechanism involves the binding of BDA-366 to the BH4 domain of BCL2. This interaction is thought to induce a conformational change in the BCL2 protein, exposing its BH3 domain and converting it into a pro-apoptotic molecule, which can then activate BAX and BAK to initiate the mitochondrial apoptotic cascade.[1][2][3]

-

Inhibition of the PI3K/AKT Pathway: Subsequent research has indicated that BDA-366 may also function independently of direct BCL2 antagonism. It has been shown to inhibit the PI3K/AKT signaling pathway, leading to dephosphorylation of BCL2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[4][5] This provides an alternative and potentially complementary mechanism for its pro-apoptotic activity.

Data Presentation

In Vivo Efficacy and Dosing in Multiple Myeloma Xenograft Model

| Parameter | Details | Reference |

| Mouse Strain | NOD-scid/IL2Rγnull (NSG) | [1] |

| Cancer Cell Lines | RPMI8226, U266 (Human Multiple Myeloma) | [1] |

| Cell Inoculum | 5 x 10^6 cells per mouse | [1] |

| Implantation Route | Subcutaneous, with MatriGel | [1] |

| This compound Dosage | 10 mg/kg body weight | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Treatment Schedule | Every 2 days from day 4 to day 12 post-implantation (5 doses) | [1] |

| Efficacy Outcome | Significant inhibition of tumor growth | [1] |

Safety and Toxicity Profile in Mice

| Parameter | Observation | Reference |

| Body Weight | No significant difference compared to control groups. | [1] |

| Hematopoietic System | No significant toxic side effects observed. | [1] |

| Peripheral Blood Counts | Similar levels of white blood cells, red blood cells, and platelets compared to control groups. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Saline (0.9% NaCl), sterile

-

Polyethylene glycol 400 (PEG400) (optional, for solubility)

-

Tween 80 (optional, for solubility)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

-

Working Solution Preparation (for Injection):

-

On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg).

-

A common vehicle formulation is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

-

Calculate the required volume of the stock solution and dilute it with the appropriate volumes of the other vehicle components to reach the final injection volume (typically 100-200 µL per mouse).

-

Vortex the working solution thoroughly to ensure it is a homogenous suspension.

-

-

Control Vehicle Preparation:

-

Prepare a vehicle control solution with the same final concentrations of DMSO and other components as the working solution, but without this compound.

-

Protocol 2: Human Multiple Myeloma Xenograft Mouse Model

Materials:

-

NOD-scid/IL2Rγnull (NSG) mice (6-8 weeks old)

-